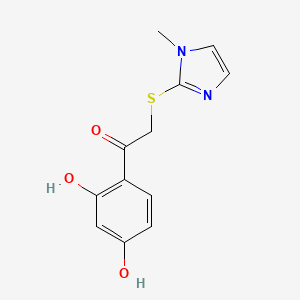

1-(2,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

Description

Properties

Molecular Formula |

C12H12N2O3S |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |

InChI |

InChI=1S/C12H12N2O3S/c1-14-5-4-13-12(14)18-7-11(17)9-3-2-8(15)6-10(9)16/h2-6,15-16H,7H2,1H3 |

InChI Key |

KSYGGODEOMSNSM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SCC(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one is an organic compound characterized by a unique structure that integrates a dihydroxyphenyl moiety with a thioether linkage to a 1-methyl-1H-imidazole. This structural diversity suggests potential for significant biological activity, particularly in pharmacological applications.

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 264.30 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antioxidant properties

- Anticancer effects

- Antimicrobial activity

The presence of hydroxyl groups on the aromatic ring enhances the compound's potential for biological interactions, while the imidazole component is known for its role in various pharmacological applications.

Studies suggest that the compound may interact with several biological targets through mechanisms such as:

- Inhibition of cell proliferation : Similar compounds have shown antiproliferative effects in cancer cell lines.

- Induction of apoptosis : Compounds with imidazole structures often induce programmed cell death in malignant cells.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 2-Hydroxychalcone | Contains a chalcone structure with hydroxyl groups | Antioxidant and anticancer |

| 4-(Methylthio)phenol | Thioether linked to a phenolic structure | Antimicrobial |

| 5-Methylimidazole | Imidazole derivative without thiol | Antifungal properties |

The unique combination of phenolic and imidazole functionalities in this compound may enhance its biological activity compared to other compounds lacking such structural diversity.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds:

- Antiproliferative Activity : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values indicating potent activity against both estrogen receptor-positive and triple-negative breast cancer cells .

- Mechanistic Insights : Immunofluorescence staining revealed that these compounds target tubulin, leading to G2/M phase cell cycle arrest and apoptosis induction. This suggests a potential pathway through which the compound may exert its anticancer effects .

- Inhibitory Studies : Other studies have explored the inhibitory activity against enzymes relevant to cancer progression, demonstrating that structural modifications can significantly enhance bioavailability and efficacy .

Comparison with Similar Compounds

Core Structural Features

- Target Compound: Phenyl Group: 2,4-Dihydroxyphenyl (two -OH groups at positions 2 and 4). Heterocycle: 1-Methyl-1H-imidazole (methyl substitution at N1). Linkage: Thioether (-S-) between ethanone and imidazole.

Analog 1 : 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one ()

Analog 2 : 2-[(5-(4-(6-Chloro-1H-benzimidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio]-1-(2,4-dichlorophenyl)ethan-1-one (4o, )

Substituent Effects

- Hydroxyl vs. Halogen Groups :

- Heterocycle Variations :

Enzyme Inhibition

- Target Compound : Predicted to inhibit carbonic anhydrase or AChE due to structural similarity to compounds. The dihydroxyphenyl group could enhance binding to enzyme active sites .

- Analog 1 (): AChE inhibition at nanomolar concentrations (Ki ~22 nM).

- Analog 3 () : Anti-inflammatory activity (63% inhibition) via oxadiazole-benzimidazole hybrids .

Antimicrobial Potential

- Target Compound: Likely antifungal/antibacterial activity due to imidazole’s known role in disrupting microbial membranes (cf. sertaconazole in ) .

- Analog 2 () : Antifungal activity demonstrated against Candida spp.

Physicochemical Properties

*Based on analogs in (e.g., 1-(2,4-dihydroxyphenyl)ethan-1-one).

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A validated method involves:

- Step 1: Reacting 2,4-dihydroxyacetophenone with a thiol-containing imidazole derivative (e.g., 1-methyl-1H-imidazole-2-thiol) in ethanol under reflux.

- Step 2: Acid catalysis (e.g., HCl or H₂SO₄) to facilitate thioether bond formation.

- Optimization: Adjust solvent polarity (e.g., DMF for higher solubility), temperature (80–100°C), and molar ratios (1:1.2 ketone:thiol) to improve yields.

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

Methodological Answer:

- X-ray Crystallography: Use SHELXL () for structure refinement. Key parameters:

- Collect high-resolution data (≤1.0 Å) to resolve hydroxyl and thioether groups.

- Validate hydrogen bonding networks (e.g., O–H···N interactions).

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC (e.g., δ 12.5 ppm for phenolic -OH, δ 7.8–8.2 ppm for imidazole protons).

- FT-IR: Confirm thioether (C–S stretch at ~650 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹).

Software Tools:

Q. What protocols are recommended for evaluating the compound's antimicrobial activity?

Methodological Answer:

- MIC/MBC Assays ():

- Prepare serial dilutions (0.5–256 µg/mL) in Mueller-Hinton broth.

- Inoculate with bacterial/fungal strains (e.g., Candida albicans, Staphylococcus aureus).

- Incubate at 37°C for 24h; measure turbidity or colony counts.

- Key Metrics:

- MIC: Lowest concentration inhibiting visible growth.

- MBC/MFC: Concentration killing ≥99.9% of inoculum.

Example Data:

| Strain | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|

| C. albicans | 16 | 32 | |

| S. aureus (MRSA) | 32 | 64 |

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking ():

- Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., fungal CYP51).

- Analyze binding poses: Imidazole-thioether moiety may coordinate heme iron in CYP51.

- Validate with MD simulations (e.g., 100 ns trajectories in GROMACS).

Key Parameters:

- Binding energy ≤ -8 kcal/mol suggests strong inhibition.

- Hydrogen bonds with active-site residues (e.g., Arg-96, Glu-166).

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Modify Substituents ():

- Phenyl Ring: Replace hydroxyl groups with halogens (e.g., Cl, F) to enhance lipophilicity.

- Imidazole: Introduce methyl or ethyl groups to alter steric effects.

- Biological Testing: Compare MIC values of derivatives against parent compound.

Example SAR Table:

| Derivative | R₁ | R₂ | MIC (µg/mL) |

|---|---|---|---|

| Parent Compound | -OH | -SCH₃ | 16 |

| 2,4-Dichloro derivative | -Cl | -SCH₃ | 8 |

| N-Methylimidazole | -OH | -NCH₃ | 32 |

Q. How can analytical method validation ensure reproducibility in quantifying this compound?

Methodological Answer:

- HPLC Validation ():

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/0.1% H₃PO₄ (70:30), flow rate 1.0 mL/min.

- Validation Parameters:

- Linearity (R² ≥ 0.999 over 1–100 µg/mL).

- Precision (%RSD ≤ 2.0 intraday/interday).

- LOD/LOQ (0.1 µg/mL and 0.3 µg/mL).

Reference Standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.